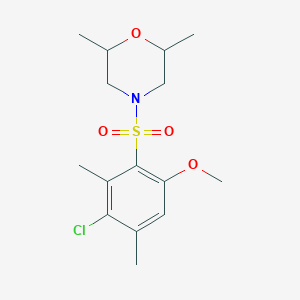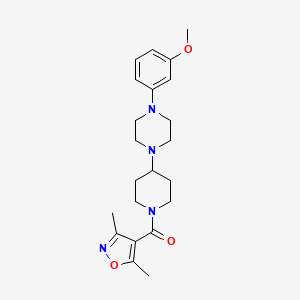
(3,5-Dimethylisoxazol-4-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylisoxazol-4-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dimethylisoxazol-4-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- BRD4-Hemmung: Eine Studie synthetisierte Derivate dieser Verbindung und bewertete ihre inhibitorische Aktivität gegen BRD4, ein Protein, das an der Entstehung von Krebs beteiligt ist. Ein Derivat (DDT26) zeigte eine potente Hemmung (IC50 = 0,237 μM).
Antikrebs-Eigenschaften
Die strukturellen Merkmale der Verbindung deuten auf potenzielle Antikrebswirkungen hin. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht:
- Brustkrebs: Angesichts seiner vielversprechenden BRD4-Hemmung könnten weitere Studien seine Wirksamkeit gegen verschiedene Brustkrebs-Subtypen, einschließlich des dreifach-negativen Brustkrebses (TNBC), untersuchen .
Computerchemie
Die Kristallstruktur der Verbindung und DFT-Berechnungen demonstrieren ihre Eignung für computergestützte Studien:
Wirkmechanismus
Target of Action
The primary target of this compound is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It plays a key role in cellular processes such as transcriptional regulation and cell cycle progression .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s specific structural configuration, which allows it to bind to the active site of BRD4, thereby preventing the protein from performing its function .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. Specifically, it impacts the transcriptional regulation and cell cycle progression . The downstream effects of this include changes in gene expression and cell proliferation .
Result of Action
The result of the compound’s action is significant anti-proliferative activity against certain cell lines . For instance, it has been shown to inhibit cell migration and colony formation, induce DNA damage, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-16-21(17(2)29-23-16)22(27)26-9-7-18(8-10-26)24-11-13-25(14-12-24)19-5-4-6-20(15-19)28-3/h4-6,15,18H,7-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPKJCKLBYEUMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
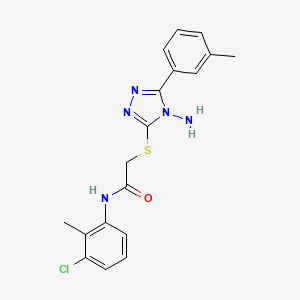
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)
![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)
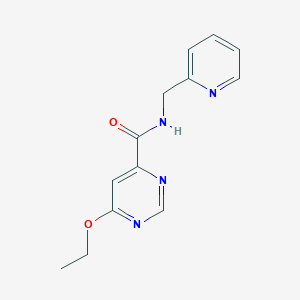
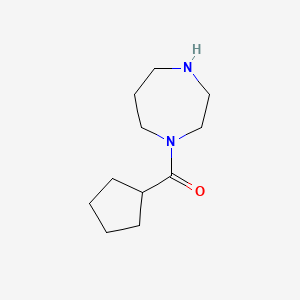
![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)
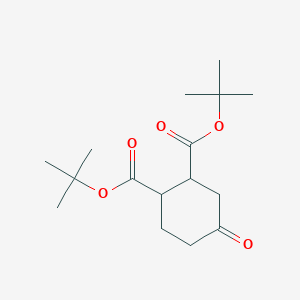
![3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2363155.png)
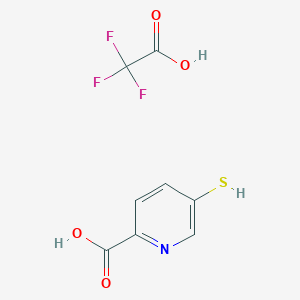
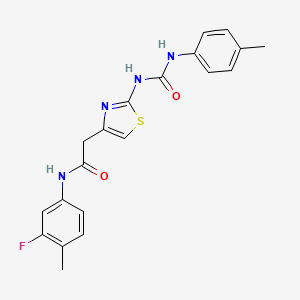
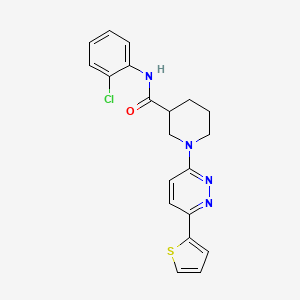
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)
